![molecular formula C16H19N3O B275951 N-[3-(pyrimidin-2-yloxy)benzyl]cyclopentanamine](/img/structure/B275951.png)
N-[3-(pyrimidin-2-yloxy)benzyl]cyclopentanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(pyrimidin-2-yloxy)benzyl]cyclopentanamine is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique chemical structure and has been extensively studied for its mechanism of action and physiological effects.
Wirkmechanismus
The mechanism of action of N-[3-(pyrimidin-2-yloxy)benzyl]cyclopentanamine involves its binding to specific receptors in the body. It has been shown to bind to the adenosine A2A receptor, which plays a crucial role in various physiological processes such as neurotransmission, inflammation, and cell proliferation.
Biochemical and Physiological Effects:
N-[3-(pyrimidin-2-yloxy)benzyl]cyclopentanamine has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[3-(pyrimidin-2-yloxy)benzyl]cyclopentanamine in lab experiments include its potent activity against various diseases, its unique chemical structure, and its ability to bind to specific receptors in the body. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on N-[3-(pyrimidin-2-yloxy)benzyl]cyclopentanamine. One direction is to further explore its potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to investigate its potential as a tool for studying the adenosine A2A receptor and its role in various physiological processes. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of N-[3-(pyrimidin-2-yloxy)benzyl]cyclopentanamine involves the reaction of 2-chloropyrimidine with 3-(aminomethyl)benzylamine in the presence of a base such as potassium carbonate. The resulting product is then treated with cyclopentanone to obtain N-[3-(pyrimidin-2-yloxy)benzyl]cyclopentanamine.
Wissenschaftliche Forschungsanwendungen
N-[3-(pyrimidin-2-yloxy)benzyl]cyclopentanamine has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit potent activity against various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
Molekularformel |
C16H19N3O |
---|---|
Molekulargewicht |
269.34 g/mol |
IUPAC-Name |
N-[(3-pyrimidin-2-yloxyphenyl)methyl]cyclopentanamine |
InChI |
InChI=1S/C16H19N3O/c1-2-7-14(6-1)19-12-13-5-3-8-15(11-13)20-16-17-9-4-10-18-16/h3-5,8-11,14,19H,1-2,6-7,12H2 |
InChI-Schlüssel |
KDCASYCTJPUGAZ-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NCC2=CC(=CC=C2)OC3=NC=CC=N3 |
Kanonische SMILES |
C1CCC(C1)NCC2=CC(=CC=C2)OC3=NC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.